molecular formula C6H6Cl2IN B3278462 5-Chloro-2-iodoaniline hydrochloride CAS No. 6781-33-5

5-Chloro-2-iodoaniline hydrochloride

Cat. No. B3278462
CAS RN: 6781-33-5
M. Wt: 289.93 g/mol
InChI Key: LQDVRONAIBEHPE-UHFFFAOYSA-N
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Description

5-Chloro-2-iodoaniline is a chemical compound with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is a solid in form and is white in color .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-iodoaniline consists of a benzene ring with a chlorine atom and an iodine atom substituted at the 5th and 2nd positions respectively, and an amine group attached to the benzene ring . The exact spatial configuration can be determined using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .


Physical And Chemical Properties Analysis

5-Chloro-2-iodoaniline is a solid compound . It has a melting point range of 40-44 °C . The compound is considered to be combustible .

Scientific Research Applications

Synthesis and Chemical Applications

  • Palladium-Catalyzed Carbonylation : 2-Iodoaniline derivatives, including 5-Chloro-2-iodoaniline hydrochloride, are used as bifunctional substrates in palladium-catalyzed carbonylation processes. These processes result in the formation of various compounds depending on the substituents used, showcasing the versatility of 5-Chloro-2-iodoaniline hydrochloride in organic synthesis (Ács et al., 2006).
  • Antitumor Compound Synthesis : The compound is involved in the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).

Materials Science and Polymer Research

  • Crystal Structure Studies : 4-(4′-Iodo)phenoxyaniline, closely related to 5-Chloro-2-iodoaniline hydrochloride, has been studied for its crystal structure, providing insights into the structural properties of such compounds (Dey & Desiraju, 2004).
  • Polyaniline Research : The compound has relevance in the study of polyanilines, especially in understanding doping levels and the nature of doping species in polyaniline materials (Aldissi & Armes, 1992).

Industrial Applications and Synthesis

  • Electrophilic Chlorination : It's used in the practical and efficient chlorination method involving hypervalent iodine reagents. This method is applicable to a range of compounds including nitrogen-containing heterocycles, arenes, and pharmaceuticals (Wang et al., 2016).
  • Preparation of HIV NNRTI Candidate : The compound is pivotal in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors for HIV treatment (Mayes et al., 2010).

Nephrotoxicity Studies

  • In Vitro Nephrotoxicity : Although not directly related to 5-Chloro-2-iodoaniline hydrochloride, studies on haloanilines have been conducted to examine their nephrotoxic effects. These studies provide insights into the potential toxicological aspects of similar compounds (Hong et al., 2000).

These applications demonstrate the diverse use of 5-Chloro-2-iodoaniline hydrochloride in various fields,

Scientific Research Applications of 5-Chloro-2-iodoaniline Hydrochloride

1. Chemical Synthesis and Pharmaceuticals

  • Antitumor Compounds : 5-Chloro-2-iodoaniline hydrochloride has been used in the synthesis of antitumor compounds, specifically 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective inhibition of cancer cell lines, highlighting its role in developing new therapeutic agents (McCarroll et al., 2007).
  • HIV Treatment : It's involved in the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

2. Materials Science and Polymer Research

  • Polyaniline Studies : The compound plays a significant role in understanding the doping levels and species in polyaniline materials, crucial for developing advanced materials (Aldissi & Armes, 1992).

3. Industrial and Chemical Applications

  • Chemical Intermediates : Haloanilines, including 5-Chloro-2-iodoaniline hydrochloride, are used extensively as intermediates in manufacturing various products like pesticides, dyes, and drugs. Their study helps in understanding nephrotoxicity and aids in safer chemical processing (Hong et al., 2000).

Safety And Hazards

5-Chloro-2-iodoaniline is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment, including gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

5-chloro-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVRONAIBEHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697779
Record name 5-Chloro-2-iodoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodoaniline hydrochloride

CAS RN

6781-33-5
Record name Benzenamine, 5-chloro-2-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6781-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Banks, GF Breen, D Caine, JS Carey… - … Process Research & …, 2009 - ACS Publications
… Stage 1 starts from 5-chloro-2-iodoaniline hydrochloride and is a three-step telescoped stage consisting of an imine formation with ethyl glyoxalate, Mannich reaction using …
Number of citations: 30 pubs.acs.org

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